Cas no 930567-35-4 (1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine)

1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a structurally complex heterocyclic compound featuring a chloropyridine carbonyl group linked to a piperazine core, further substituted with a methoxyphenyl-thiazolylmethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting neurological or pesticidal applications. Its distinct molecular architecture, combining a chloropyridine scaffold with a thiazole ring, may confer selective binding properties to biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its versatility in further derivatization. The compound's stability and synthetic accessibility make it a valuable candidate for structure-activity relationship studies in medicinal chemistry.
1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine structure
930567-35-4 structure
Product Name:1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine
CAS No:930567-35-4
MF:C21H21ClN4O2S
MW:428.935042142868
CID:5782714
PubChem ID:17552214
Update Time:2025-06-08

1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 930567-35-4
    • AKOS001317746
    • EN300-26612975
    • 1-(6-chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine
    • Z222953766
    • 1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine
    • Inchi: 1S/C21H21ClN4O2S/c1-28-18-5-2-15(3-6-18)20-24-17(14-29-20)13-25-8-10-26(11-9-25)21(27)16-4-7-19(22)23-12-16/h2-7,12,14H,8-11,13H2,1H3
    • InChI Key: FDBLPRPCZPZQRJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(N1CCN(CC2=CSC(C3C=CC(=CC=3)OC)=N2)CC1)=O

Computed Properties

  • Exact Mass: 428.1073748g/mol
  • Monoisotopic Mass: 428.1073748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 86.8Ų

1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612975-0.05g
1-(6-chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine
930567-35-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine

1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine: A Comprehensive Overview

The compound with CAS No. 930567-35-4, known as 1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperazine ring, a chloropyridine moiety, and a thiazole group. The combination of these structural elements makes it a unique candidate for exploring novel chemical reactions and drug development.

Recent studies have highlighted the importance of chloropyridine derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The presence of the 6-chloropyridine-3-carbonyl group in this compound suggests potential applications in the development of kinase inhibitors or other enzyme-targeting agents. Additionally, the thiazole ring, a heterocyclic structure known for its stability and reactivity, further enhances the compound's versatility in chemical synthesis.

The piperazine core of this molecule is a well-known scaffold in drug design, often used to improve pharmacokinetic properties such as solubility and bioavailability. The substitution pattern on the piperazine ring, particularly the attachment of the 2-(4-methoxyphenyl)thiazol-4-yl methyl group, introduces steric and electronic effects that can be exploited to optimize molecular interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivity profiles of complex molecules like this one. For instance, molecular docking studies have revealed that 1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine exhibits promising interactions with several protein targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions, cyclizations, and functional group transformations. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of its production. Researchers have also explored alternative routes to enhance yield and purity, making this compound more accessible for large-scale applications.

The incorporation of methoxyphenyl groups into the structure introduces additional complexity and functionality. These groups are known to influence the lipophilicity and metabolic stability of molecules, which are critical factors in drug design. Furthermore, the interplay between the chloropyridine and thiazole moieties may lead to novel photochemical properties, opening avenues for applications in materials science.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on evaluating the pharmacological profile of this compound. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its selectivity towards specific receptor subtypes may pave the way for treatments targeting neurological disorders.

In conclusion, 1-(6-Chloropyridine-3-carbonyl)-4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and favorable chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.

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